

Spectral properties of Basic Red 14 fluorescent dye

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Basic Red 14**

Cat. No.: **B1583731**

[Get Quote](#)

An In-depth Technical Guide to the Spectral Properties of **Basic Red 14**

For researchers, scientists, and drug development professionals, understanding the spectral characteristics of fluorescent dyes is paramount for accurate and reproducible experimental design. This guide provides a detailed overview of the core spectral properties of **Basic Red 14**, a versatile fluorescent dye. The information is presented to facilitate easy comparison and implementation in a laboratory setting.

Spectral and Physical Properties of **Basic Red 14**

Basic Red 14, also known as C.I. 48016, is a red fluorescent dye with the chemical formula $C_{23}H_{26}ClN_3$ and a molar mass of approximately 379.93 g/mol .[\[1\]](#) It is a dark red powder that is soluble in water, producing a bright red solution.[\[1\]](#)[\[2\]](#)[\[3\]](#) The dye is stable in a pH range of 2 to 6.[\[2\]](#)[\[4\]](#)

The following table summarizes the key spectral properties of **Basic Red 14**. It is important to note that while the absorption maximum, excitation, and emission wavelengths are well-documented, specific quantitative values for molar absorptivity and fluorescence quantum yield are not readily available in the reviewed literature. The experimental protocols outlined in the subsequent section describe how these parameters can be determined.

Property	Value	Solvent/Conditions
Absorption Maximum (λ_{max})	510 - 520 nm	Not specified
Molar Absorptivity (ϵ)	Not available	-
Excitation Wavelength	~530 nm	Green light
Emission Wavelength	>590 nm	Red fluorescence
Fluorescence Quantum Yield (Φ_f)	Not available	-
Recommended Fluorescence Filter	>590 nm	Red

Data compiled from multiple sources.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following are detailed methodologies for determining the key spectral properties of **Basic Red 14**.

Determination of Absorption Maximum and Molar Absorptivity (UV-Vis Spectroscopy)

This protocol outlines the procedure for measuring the absorption spectrum of **Basic Red 14** to determine its wavelength of maximum absorbance (λ_{max}) and its molar absorptivity (ϵ).

a. Materials and Equipment:

- **Basic Red 14** dye
- High-purity solvent (e.g., ethanol, methanol, or water)
- Volumetric flasks and pipettes
- Dual-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

b. Procedure:

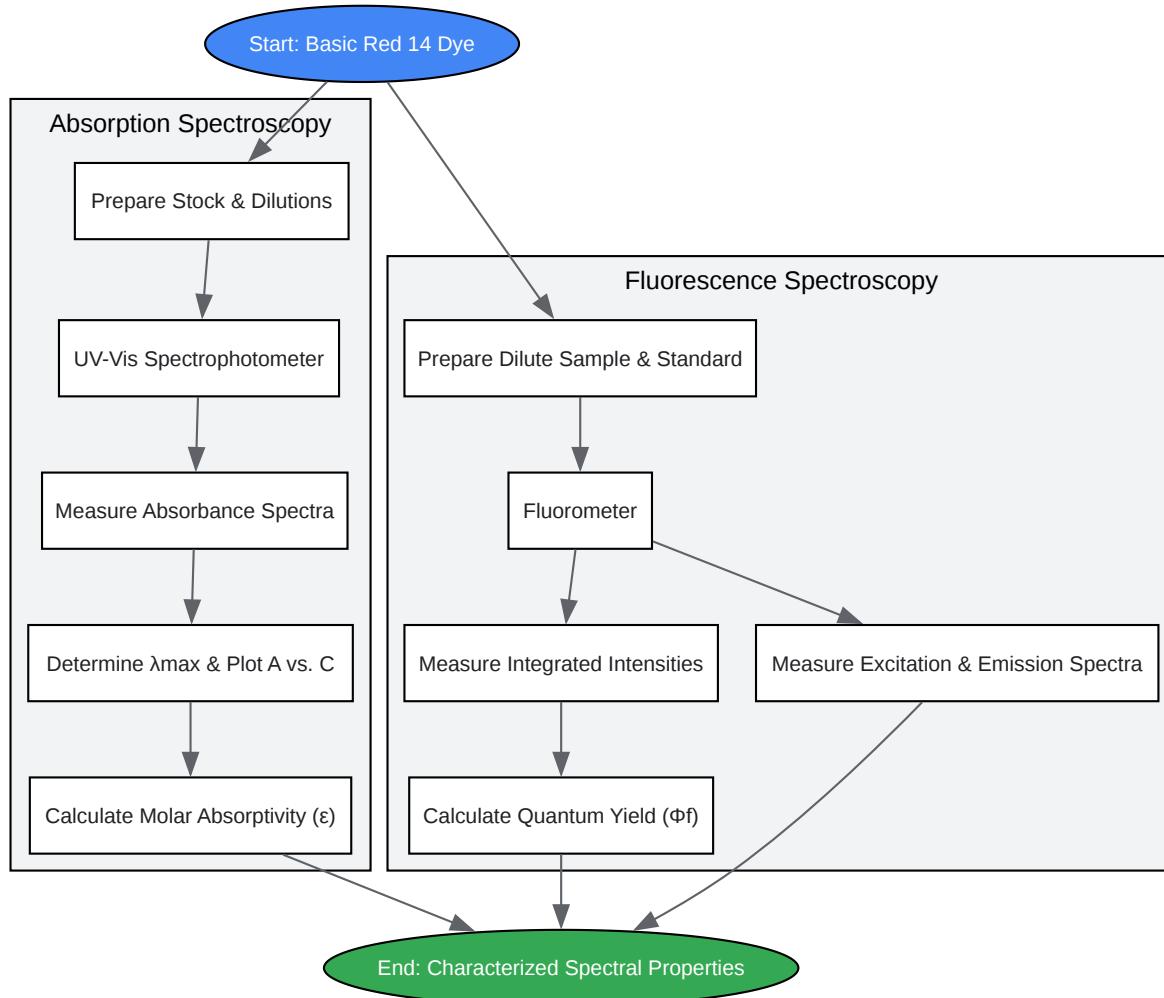
- Stock Solution Preparation: Accurately weigh a small amount of **Basic Red 14** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 μ M to 10 μ M).
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 300 nm to 700 nm).
- Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and place it in the reference beam of the spectrophotometer. This will be used to zero the instrument.
- Sample Measurement: Starting with the lowest concentration, rinse a sample cuvette with the solution to be measured, then fill it and place it in the sample beam of the spectrophotometer.
- Absorbance Spectrum Acquisition: Record the absorbance spectrum for each concentration.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) from the spectra.
 - According to the Beer-Lambert law ($A = \epsilon cl$), plot a calibration curve of absorbance at λ_{max} versus concentration.
 - The molar absorptivity (ϵ) can be calculated from the slope of the linear portion of the calibration curve (slope = $\epsilon \times \text{path length}$).

Determination of Fluorescence Excitation and Emission Spectra and Quantum Yield

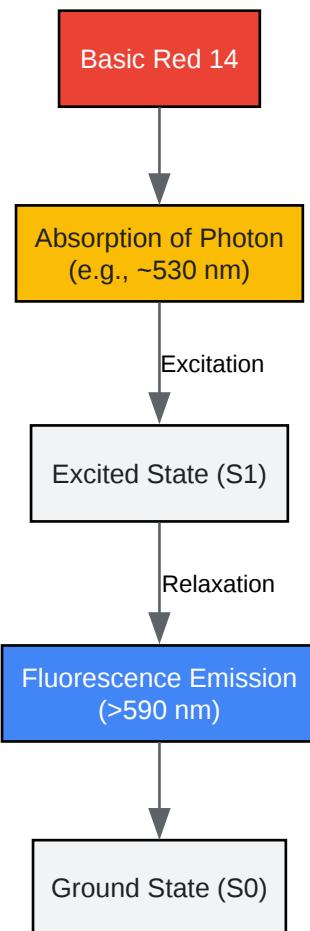
This protocol describes how to measure the fluorescence properties of **Basic Red 14**, including its excitation and emission spectra, and how to determine its fluorescence quantum yield (Φ_f) relative to a standard.

a. Materials and Equipment:

- **Basic Red 14** dye solution (prepared as in the UV-Vis protocol)
- Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, $\Phi_f \approx 0.91$)[8]
- High-purity solvent
- Fluorometer with excitation and emission monochromators
- Quartz fluorescence cuvettes


b. Procedure:

- Solution Preparation: Prepare dilute solutions of both **Basic Red 14** and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.
- Emission Spectrum Measurement:
 - Set the excitation monochromator to the absorption maximum of **Basic Red 14** (~530 nm).
 - Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 540 nm to 750 nm) to obtain the emission spectrum.
- Excitation Spectrum Measurement:
 - Set the emission monochromator to the wavelength of maximum fluorescence intensity.
 - Scan the excitation monochromator over a range that includes the absorption band (e.g., 400 nm to 580 nm) to obtain the excitation spectrum.
- Quantum Yield Measurement (Relative Method):


- Measure the integrated fluorescence intensity of both the **Basic Red 14** solution and the reference standard solution under identical experimental conditions (excitation wavelength, slit widths).
- Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.
- Calculate the fluorescence quantum yield of **Basic Red 14** ($\Phi_{f, \text{sample}}$) using the following equation: $\Phi_{f, \text{sample}} = \Phi_{f, \text{ref}} \times (I_{\text{sample}} / I_{\text{ref}}) \times (A_{\text{ref}} / A_{\text{sample}}) \times (n_{\text{sample}}^2 / n_{\text{ref}}^2)$
Where:
 - $\Phi_{f, \text{ref}}$ is the quantum yield of the reference standard.
 - I is the integrated fluorescence intensity.
 - A is the absorbance at the excitation wavelength.
 - n is the refractive index of the solvent.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the spectral properties of **Basic Red 14**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the spectral properties of **Basic Red 14**.

[Click to download full resolution via product page](#)

Caption: Simplified Jablonski diagram for **Basic Red 14** fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. Basic Red 14, 100 g, CAS No. 12217-48-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Germany [carlroth.com]

- 3. basic red 14 - Cationic Red 14 - Cationic brilliant red 5GN from Emperor Chem [emperordye.com]
- 4. Basic Red 14, 250 g, CAS No. 12217-48-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 5. bvda.com [bvda.com]
- 6. Basic Red 14, 100 g, CAS No. 12217-48-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 7. Basic Red 14, 500 g, CAS No. 12217-48-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Belgium [carlroth.com]
- 8. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral properties of Basic Red 14 fluorescent dye]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583731#spectral-properties-of-basic-red-14-fluorescent-dye\]](https://www.benchchem.com/product/b1583731#spectral-properties-of-basic-red-14-fluorescent-dye)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

